2-{[4-ALLYL-5-(4-ETHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
Description
2-{[4-ALLYL-5-(4-ETHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE is a complex organic compound with the molecular formula C20H21N5O2S. This compound is part of the triazole family, known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science .
Properties
IUPAC Name |
2-[[5-(4-ethoxyphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S/c1-3-9-19-14(17-18-15(19)22-10-13(16)20)11-5-7-12(8-6-11)21-4-2/h3,5-8H,1,4,9-10H2,2H3,(H2,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQRADTSCXWVEHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(N2CC=C)SCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-ALLYL-5-(4-ETHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE typically involves the reaction of 4-allyl-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol with acetamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods while ensuring the purity and yield of the product are maintained .
Chemical Reactions Analysis
Types of Reactions
2-{[4-ALLYL-5-(4-ETHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfur atom, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.
Substitution: Alkyl halides, in the presence of a base like K2CO3.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiols or amines .
Scientific Research Applications
2-{[4-ALLYL-5-(4-ETHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent due to its biological activity.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-{[4-ALLYL-5-(4-ETHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes or proteins, disrupting biological pathways and leading to its observed effects. For instance, it may inhibit microbial growth by targeting essential enzymes in the pathogen .
Comparison with Similar Compounds
Similar Compounds
- 4-Allyl-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol
- 3-(4-Propoxybenzyl)-5-sulfanyl-substituted (4H)-1,2,4-triazoles
Uniqueness
2-{[4-ALLYL-5-(4-ETHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE stands out due to its unique combination of an allyl group, an ethoxyphenyl group, and a triazole ring. This structure imparts specific chemical and biological properties that are distinct from other similar compounds .
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